N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide
Description
N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide (CAS RN: 899995-06-3) is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with a sulfone group (5,5-dioxido), a tert-butyl substituent at position 2, and an oxalamide bridge linking the pyrazole nitrogen to a 3-methoxypropyl group (Figure 1). This structure combines steric bulk (tert-butyl), polar sulfone, and a flexible ether-containing side chain, which may influence solubility, metabolic stability, and receptor binding in pharmacological contexts .
Properties
IUPAC Name |
N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methoxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O5S/c1-15(2,3)19-12(10-8-25(22,23)9-11(10)18-19)17-14(21)13(20)16-6-5-7-24-4/h5-9H2,1-4H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWQTXFUIQOHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide is a synthetic compound belonging to the thieno[3,4-c]pyrazole family. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article aims to explore the biological activity of this specific compound through various studies and data.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thieno[3,4-c]pyrazole core, which is crucial for its biological activity.
1. Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds could mitigate oxidative stress in erythrocytes exposed to toxic agents like 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with thieno[3,4-c]pyrazole derivatives compared to controls. The table below summarizes the effects observed:
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno[3,4-c]pyrazole | 12 ± 1.03 |
This suggests that the compound has potential as an antioxidant agent in biological systems .
2. Anti-inflammatory Activity
Thieno[3,4-c]pyrazoles are known for their anti-inflammatory properties. They inhibit specific enzymes linked to inflammatory pathways, such as phosphodiesterase (PDE) enzymes. This inhibition can lead to reduced inflammation in conditions like arthritis and other inflammatory diseases .
3. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have reported that derivatives of thieno[3,4-c]pyrazole exhibit activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .
4. Anticancer Potential
Emerging research highlights the anticancer potential of thieno[3,4-c]pyrazole derivatives. They have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study 1: Antioxidant Effects in Fish
In a study involving Clarias gariepinus (African catfish), the administration of thieno[3,4-c]pyrazole compounds resulted in fewer erythrocyte malformations compared to untreated groups after exposure to toxic substances. This highlights the potential application of these compounds in aquaculture to counteract environmental toxins .
Case Study 2: Anti-inflammatory Mechanisms
A series of experiments demonstrated that thieno[3,4-c]pyrazole derivatives effectively reduced inflammation markers in animal models of arthritis. The compounds were administered alongside inflammatory agents, resulting in a significant decrease in swelling and pain indicators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lacks explicit comparative data for this compound. However, structural analogs can be inferred based on the thieno[3,4-c]pyrazole scaffold and functional group variations.
Thieno[3,4-c]pyrazole Derivatives
- Substituent Effects on Solubility and Stability: The tert-butyl group at position 2 is a common steric bulk inducer in medicinal chemistry, often enhancing metabolic stability by shielding reactive sites. The sulfone group (5,5-dioxido) increases polarity compared to non-sulfonated thienopyrazoles, likely improving aqueous solubility but possibly reducing membrane permeability .
Oxalamide-Linked Compounds
- Side Chain Modifications :
- The 3-methoxypropyl moiety introduces ether oxygen atoms, which could enhance solubility via hydrogen bonding. Analogs with shorter chains (e.g., methoxymethyl) or aromatic substituents (e.g., benzyl) might exhibit altered pharmacokinetic profiles due to differences in lipophilicity and steric effects .
Atmospheric and Environmental Behavior (Indirect Comparison)
While focuses on atmospheric volatile organic compounds (VOCs) like isoprene and monoterpenes , the target compound’s sulfone and oxalamide groups suggest low volatility, contrasting with VOCs. Its environmental persistence or degradation pathways remain unstudied in the provided materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
